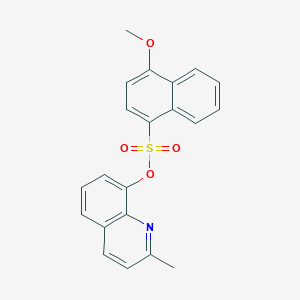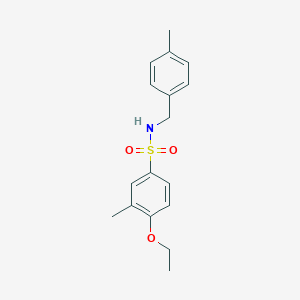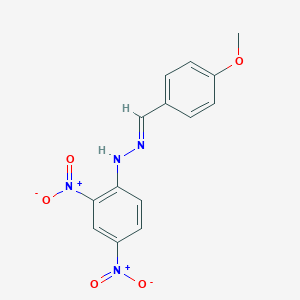
p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone, also known as p-Methoxybenzaldehyde semicarbazone, is a yellow crystalline solid that is commonly used in biochemical and physiological research. It is a derivative of p-Methoxybenzaldehyde and is synthesized by the reaction of p-Methoxybenzaldehyde with 2,4-dinitrophenylhydrazine. This compound has a variety of applications in scientific research, including its use as a reagent for the detection of carbonyl compounds and its ability to inhibit the growth of certain microorganisms.
Mecanismo De Acción
The mechanism of action of p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone is not well understood. However, it is known to inhibit the growth of certain microorganisms, including bacteria and fungi. This may be due to its ability to disrupt cell membrane function or inhibit key metabolic pathways.
Efectos Bioquímicos Y Fisiológicos
P-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its ability to detect carbonyl compounds and inhibit microbial growth, it has been shown to have anti-inflammatory and antioxidant properties. It may also have potential as a therapeutic agent for the treatment of certain diseases, although further research is needed to explore these possibilities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone in lab experiments is its ability to detect carbonyl compounds with high specificity. This makes it a useful tool for researchers studying lipid, protein, and nucleic acid metabolism. However, its use as an inhibitor of microbial growth may also limit its use in certain experiments, as it may interfere with the growth of certain organisms.
Direcciones Futuras
There are several potential future directions for research involving p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone. One area of interest is its potential as a therapeutic agent for the treatment of certain diseases. Its anti-inflammatory and antioxidant properties may be useful in the treatment of conditions such as arthritis and cancer. Additionally, further research is needed to explore its potential as a tool for studying cellular metabolism and the role of carbonyl compounds in biological processes.
Métodos De Síntesis
The synthesis of p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone involves the reaction of p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol and can be performed under reflux conditions. The resulting product is a yellow crystalline solid that is purified through recrystallization.
Aplicaciones Científicas De Investigación
P-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone has a wide range of applications in scientific research. It is commonly used as a reagent for the detection of carbonyl compounds, which are important in many biological processes. The compound reacts with carbonyl compounds to form a yellow precipitate, which can be easily observed. This reaction is commonly used in the analysis of lipids, proteins, and nucleic acids.
Propiedades
Número CAS |
1773-49-5 |
|---|---|
Nombre del producto |
p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone |
Fórmula molecular |
C14H12N4O5 |
Peso molecular |
316.27 g/mol |
Nombre IUPAC |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H12N4O5/c1-23-12-5-2-10(3-6-12)9-15-16-13-7-4-11(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9+ |
Clave InChI |
ZWNHWIIWCRFOOW-OQLLNIDSSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
4-Methoxybenzaldehyde 2,4-dinitrophenyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



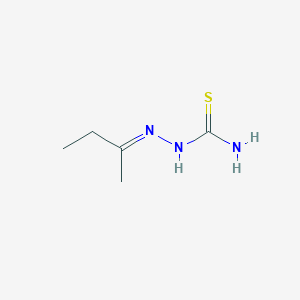
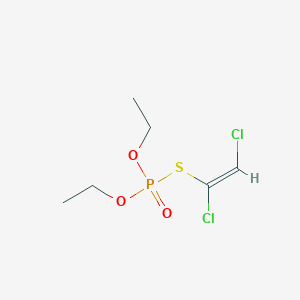
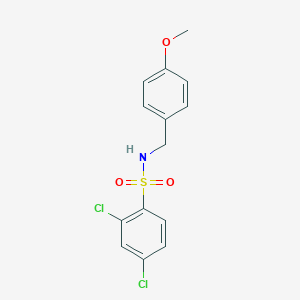
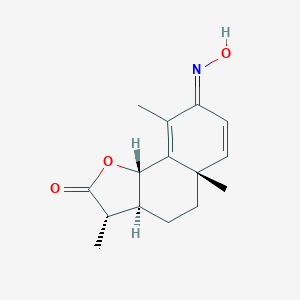
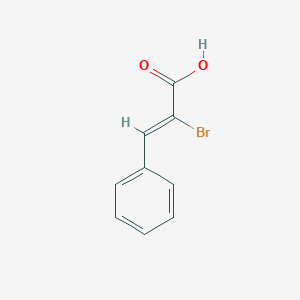
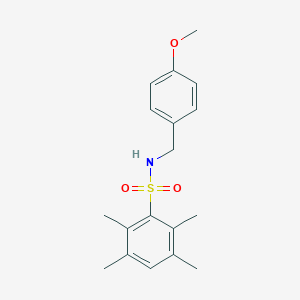

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)



